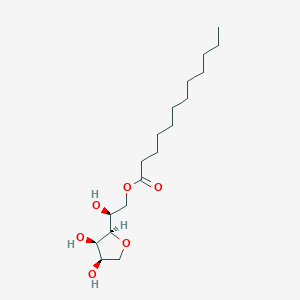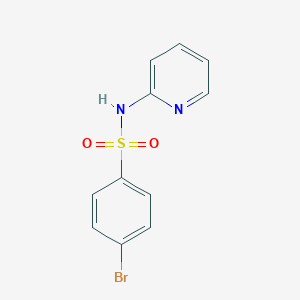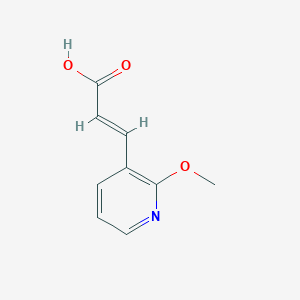![molecular formula C11H13N3 B148480 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole CAS No. 135875-06-8](/img/structure/B148480.png)
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for the development of novel drugs with therapeutic potential. In
Mécanisme D'action
The exact mechanism of action of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole is not fully understood, but it is believed to act on several molecular targets in the body. Studies have shown that this compound can interact with various receptors in the central nervous system, including GABA-A, 5-HT1A, and 5-HT2A receptors. It has also been shown to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitter levels in the brain.
Effets Biochimiques Et Physiologiques
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activity at relatively low concentrations, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole. One area of research that has received significant attention is the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent antitumor activity in vitro, and further studies are needed to determine its potential as a therapeutic agent in vivo. In addition, there is growing interest in the use of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research in this area could lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole can be achieved through several methods, including the reaction of o-phenylenediamine with ketones or aldehydes, and the condensation of 2-(2-aminophenyl)ethylamine with aldehydes or ketones. One of the most commonly used methods for the synthesis of this compound is the reaction of o-phenylenediamine with cyclohexanone in the presence of acetic acid and sulfuric acid. The yield of this method is typically high, and the purity of the resulting compound is also satisfactory.
Applications De Recherche Scientifique
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antidepressant effects. In addition, it has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
135875-06-8 |
|---|---|
Nom du produit |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole |
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-2,4-5,12H,3,6-8H2 |
Clé InChI |
RVAGTXFOZYAQLK-UHFFFAOYSA-N |
SMILES |
C1CNCC2=NC3=CC=CC=C3N2C1 |
SMILES canonique |
C1CNCC2=NC3=CC=CC=C3N2C1 |
Synonymes |
1H-[1,4]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)






![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)




